molecular formula C13H11BF2O3 B14764105 (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid

(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B14764105
M. Wt: 264.03 g/mol
InChI Key: OYAQXWAJAIZNQP-UHFFFAOYSA-N
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Description

(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the difluorophenoxy group enhances its reactivity and makes it a valuable building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2,3-difluorophenol with a suitable boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where 2,3-difluorophenol is reacted with 4-bromomethylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an appropriate solvent like toluene or DMF .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is unique due to the presence of the difluorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable tool in the synthesis of complex molecules, particularly in pharmaceutical and material science research .

Properties

Molecular Formula

C13H11BF2O3

Molecular Weight

264.03 g/mol

IUPAC Name

[4-[(2,3-difluorophenoxy)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BF2O3/c15-11-2-1-3-12(13(11)16)19-8-9-4-6-10(7-5-9)14(17)18/h1-7,17-18H,8H2

InChI Key

OYAQXWAJAIZNQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F)(O)O

Origin of Product

United States

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